molecular formula C21H26O6 B1231210 Caulerpenyne CAS No. 70000-22-5

Caulerpenyne

Cat. No.: B1231210
CAS No.: 70000-22-5
M. Wt: 374.4 g/mol
InChI Key: INZBEAIXTUMDIW-WXBLODKZSA-N
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Description

Caulerpenyne is a natural product found in Caulerpa racemosa, Caulerpa taxifolia, and other organisms with data available.

Scientific Research Applications

Biosynthesis and Compartmentation Caulerpenyne, synthesized by the invasive green alga Caulerpa taxifolia, undergoes an intriguing biosynthesis process. Research by Pohnert and Jung (2003) demonstrated that while the sesquiterpene backbone of this compound is produced in the chloroplast, its acetyl residues originate from a cytosolic source, showcasing a unique compartmentation within the alga (Pohnert & Jung, 2003).

Antiproliferative Activity this compound exhibits notable antiproliferative properties against tumor cells. Barbier et al. (2001) found that it inhibits cell proliferation in the neuroblastoma SK-N-SH cell line, and also affects the microtubule network, showcasing its potential as a cytotoxic agent against cancer cells (Barbier et al., 2001).

Inhibition of Human 5-Lipoxygenase this compound serves as an inhibitor for human 5-lipoxygenase, a novel finding in the realm of medicinal chemistry. Richter et al. (2014) conducted a detailed study illustrating how this compound and its analogues uniquely interfere with this enzyme, differing from known categories of lipoxygenase inhibitors (Richter et al., 2014).

Alpha-Amylase Inhibition this compound's inhibition of alpha-amylase was explored by Cengiz et al. (2010), who found that it exhibits uncompetitive inhibition of alpha-amylase. This suggests its potential application in developing drugs for diabetes (Cengiz et al., 2010).

Neurotoxic Effects Brunelli et al. (2000) investigated this compound's effect on the central nervous system, specifically on the leech Hirudo medicinalis. They found that this compound influences specific molecular targets like the Na+/K+ ATPase, which can impact neural integrative functions (Brunelli et al., 2000).

Wound-Activated Transformation Jung et al. (2002) studied the rapid transformation of this compound in Caulerpa species upon wounding. They found that the transformation involves the release of reactive 1,4-dialdehydes, a process that is comparable in both invasive and noninvasive Caulerpa species (Jung et al., 2002).

Extraction and Purification Techniques Sfecci et al. (2016) compared two different techniques for purifying this compound from Caulerpa taxifolia: Centrifugal Partition Chromatography (CPC) and classical chromatographic processes. Their study emphasizes the efficiency of CPC as a method to obtain pure this compound (Sfecci et al., 2016).

Inhibition of Xanthine Oxidase this compound's potential as a natural remedy for gout was explored by Cengiz et al. (2012) through its inhibition of xanthine oxidase. Their findings suggest the possibility of using Caulerpa species as a source of this compound for medicinal purposes (Cengiz et al., 2012).

Antioxidant Response in Marine Animals Sureda et al. (2006) assessed how this compound affects the antioxidant enzyme activities in the liver of the teleost Coris julis. This study indicates that this compound can induce antioxidant adaptation in marine animals to prevent oxidative damage (Sureda et al., 2006).

Properties

CAS No.

70000-22-5

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate

InChI

InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1

InChI Key

INZBEAIXTUMDIW-WXBLODKZSA-N

Isomeric SMILES

CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C

SMILES

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Canonical SMILES

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Synonyms

3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate
caulerpenyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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